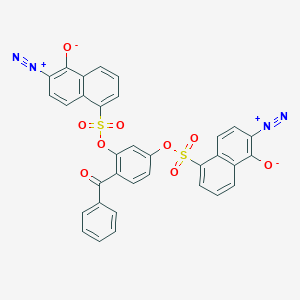

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-benzoyl-1,3-phenylene ester

Description

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-benzoyl-1,3-phenylene ester is a complex organic compound with a unique structure that combines a naphthalenesulfonic acid moiety with a diazo group and a benzoyl-substituted phenylene ester

Properties

IUPAC Name |

5-[4-benzoyl-3-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxyphenoxy]sulfonyl-2-diazonionaphthalen-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H18N4O9S2/c34-36-26-16-14-21-23(32(26)39)8-4-10-29(21)47(41,42)45-20-12-13-25(31(38)19-6-2-1-3-7-19)28(18-20)46-48(43,44)30-11-5-9-24-22(30)15-17-27(37-35)33(24)40/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUFIAZZLHJNJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H18N4O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067586 | |

| Record name | 4-Benzoyl-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31001-73-7 | |

| Record name | 2,4-Bis(1,2-naphthoquinone-2-diazido-5-sulfonyloxy)benzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31001-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 1,1'-(4-benzoyl-1,3-phenylene) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031001737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31001-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 1,1'-(4-benzoyl-1,3-phenylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Benzoyl-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzoyl-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALENESULFONIC ACID, 6-DIAZO-5,6-DIHYDRO-5-OXO-, 1,1'-(4-BENZOYL-1,3-PHENYLENE) ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6HME325R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Core Esterification Strategy

The compound is synthesized via a two-step process involving:

- Preparation of 6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonyl chloride.

- Esterification with 4-benzoyl-1,3-phenylene diol.

Key Reaction:

$$

\text{6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonyl chloride} + \text{4-Benzoyl-1,3-phenylene diol} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Ester}

$$

Synthesis of 6-Diazo-5,6-Dihydro-5-Oxo-1-Naphthalenesulfonyl Chloride

Diazotization and Sulfonation

- Precursor: 2-Amino-1-naphthalenesulfonic acid.

- Diazotization: Treatment with NaNO₂ and HCl at 0–5°C forms the diazonium salt.

- Oxidation: Addition of NaOCl/NaOH in the presence of iodide ions converts the intermediate to 1,2-naphthoquinone-2-diazo-4-sulfonic acid.

- Chlorosulfonation: Reacting with chlorosulfonic acid (5–10 equiv.) at 40–70°C for 1–4 hr yields the sulfonyl chloride.

Critical Parameters:

Synthesis of 4-Benzoyl-1,3-Phenylene Diol

Friedel-Crafts Benzoylation

- Substrate: 1,3-Phenylene diol.

- Reagents: Benzoyl chloride, AlCl₃ (catalyst).

- Conditions: Anhydrous CH₂Cl₂, 0°C to room temperature.

Reaction Equation:

$$

\text{1,3-Phenylene diol} + \text{Benzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{4-Benzoyl-1,3-phenylene diol}

$$

Esterification Step

Stoichiometry and Solvent Optimization

- Molar Ratio: 2.7:1 (sulfonyl chloride : diol) to favor diester formation.

- Base: Triethylamine (1.1 equiv.) neutralizes HCl, preventing protonation of the diol.

- Solvent: Methylene chloride ensures homogeneity and facilitates azeotropic removal of water.

Procedure:

- Dissolve 6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonyl chloride (92.47 g, 0.344 mol) and 4-benzoyl-1,3-phenylene diol (27.56 g, 0.127 mol) in CH₂Cl₂ (500 mL).

- Add triethylamine (37.27 g, 0.368 mol) dropwise under N₂.

- Stir at 25°C for 12 hr.

- Precipitate product by adding heptane (1 L) and isolate via vacuum filtration.

Industrial-Scale Process Design

Key Operational Parameters

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 20–25°C | Prevents diazo decomposition |

| Reaction Time | 10–12 hr | Ensures complete esterification |

| Solvent Volume (CH₂Cl₂) | 5–7 L/kg substrate | Maintains reaction homogeneity |

Analytical and Quality Control Methods

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-benzoyl-1,3-phenylene ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the diazo group to an amine group.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the diazo and benzoyl groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 556.6 g/mol. The structure features a naphthalene sulfonic acid moiety with diazo and benzoyl functionalities, which contribute to its reactivity and utility in chemical processes.

Applications in Organic Synthesis

-

Dye Manufacturing :

- The compound is utilized as an intermediate in the synthesis of various dyes. Its sulfonic acid group enhances solubility in water, making it suitable for dye applications in textiles and paper industries.

-

Pharmaceuticals :

- It serves as a precursor in the synthesis of pharmaceutical compounds. The unique functional groups allow for modifications that can lead to bioactive molecules.

-

Polymer Chemistry :

- This ester is employed in the production of modified polymers, enhancing properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can improve compatibility with other components.

Case Study 1: Synthesis of Dyes

A study demonstrated the use of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-benzoyl-1,3-phenylene ester as a key intermediate in the synthesis of azo dyes. The reaction conditions optimized the yield and purity of the final dye product, showcasing the compound's versatility in dye chemistry.

Case Study 2: Pharmaceutical Applications

Research highlighted its role in synthesizing anti-cancer agents by modifying the compound to enhance its pharmacological properties. The resulting derivatives exhibited improved efficacy against specific cancer cell lines compared to traditional compounds.

Safety and Environmental Impact

While the compound has valuable applications, it is crucial to consider safety measures due to its classification as harmful to aquatic life and potential flammability. Proper handling and disposal methods must be adhered to in industrial settings to mitigate environmental risks.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diazo group can act as a reactive intermediate, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The benzoyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

- 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 4,4’,4’'-ethylidynetris [phenol]

- 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-4,1-phenylene ester

- 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 4,4’-methylenebis [2- [ (4-hydroxyphenyl)methyl]-3,6-dimethylphenol] .

Uniqueness

What sets 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-benzoyl-1,3-phenylene ester apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a diazo group and a benzoyl-substituted phenylene ester makes it particularly versatile for various applications in research and industry .

Biological Activity

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-benzoyl-1,3-phenylene ester (CAS Number: 157321-59-0) is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article aims to compile and analyze the existing research on the biological activity of this compound, focusing on its mechanisms, efficacy, and safety.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 564.58 g/mol. Its structure features a naphthalene sulfonic acid moiety attached to a diazo group and a benzoyl phenylene ester, contributing to its unique chemical behavior.

Antimicrobial Properties

Research has indicated that derivatives of naphthalenesulfonic acids exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

This table summarizes the antimicrobial efficacy observed in preliminary studies involving related compounds.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of naphthalenesulfonic acid derivatives have been evaluated against various cancer cell lines. Notably, compounds similar to the one have shown promising results in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.

A study reported the following IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These findings suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells.

1-Naphthalenesulfonic acid derivatives may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds can inhibit key enzymes involved in metabolic pathways.

- DNA Intercalation : Some studies suggest that naphthalene derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Induction of Oxidative Stress : The generation of ROS leads to cellular damage and apoptosis in targeted cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several naphthalene sulfonic acid derivatives against clinical isolates from patients with infections. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this chemical scaffold.

Case Study 2: Anticancer Potential

In vitro studies on human breast cancer cells revealed that treatment with naphthalene sulfonic acid derivatives led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated a higher percentage of cells in the sub-G1 phase, confirming apoptotic cell death.

Safety and Toxicological Profile

While the biological activities are promising, it is crucial to assess the safety profile of these compounds. Toxicological studies indicate that certain derivatives may exhibit acute toxicity at high concentrations. Long-term exposure studies are necessary to fully understand their safety for therapeutic use.

Q & A

Basic Question: How can researchers optimize the synthesis of this compound using statistical experimental design?

Methodological Answer:

To optimize synthesis, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, reagent ratios, reaction time) and identify critical factors. For diazo-containing compounds, use response surface methodology (RSM) to model interactions between variables like pH and solvent polarity. Central composite designs (CCDs) can minimize trial runs while maximizing data resolution . Validate models with confirmatory experiments to ensure reproducibility.

Basic Question: What analytical techniques are most effective for characterizing this compound's purity and structural integrity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is ideal for quantifying diazo group stability and detecting degradation products .

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms regioselectivity of benzoyl and naphthalenesulfonic ester groups.

- Mass Spectrometry (MS) with electrospray ionization (ESI) identifies molecular ion peaks and fragmentation patterns, critical for verifying the diazo-oxo moiety .

Basic Question: How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

Conduct accelerated stability studies by exposing the compound to:

- Thermal stress (40–60°C) to simulate long-term storage.

- Humidity cycles (40–80% RH) to evaluate hydrolytic degradation of the sulfonic ester group.

- Light exposure (UV-Vis lamps) to test diazo bond photolysis. Use HPLC-MS to track degradation kinetics and identify byproducts .

Advanced Question: What computational approaches can predict the compound’s reactivity in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) calculates transition states and activation energies for diazo group transformations (e.g., cycloadditions).

- Molecular Dynamics (MD) simulations model solvent effects on sulfonic ester hydrolysis.

- Reaction Pathway Search Algorithms (e.g., GRRM) identify intermediates in multi-step mechanisms . Pair computational predictions with experimental validation to refine models.

Advanced Question: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Cross-validate analytical methods : Compare NMR data with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry.

- Standardize solvent systems : Inconsistent solvent polarity or pH can shift NMR peaks; use deuterated DMSO or CDCl₃ for reproducibility.

- Employ high-resolution MS to distinguish between isobaric fragments and isotopic patterns .

Advanced Question: What mechanistic insights explain the compound’s catalytic behavior in cross-coupling reactions?

Methodological Answer:

The diazo group acts as a radical initiator or electrophilic partner depending on reaction conditions. Use trapping experiments (e.g., TEMPO for radicals) and kinetic isotope effects (KIE) to elucidate pathways. Computational studies (DFT) can map charge distribution in the naphthalenesulfonic backbone during catalysis .

Advanced Question: How can researchers mitigate interference from byproducts during environmental fate studies?

Methodological Answer:

- Solid-Phase Extraction (SPE) with Oasis HLB cartridges effectively isolates the parent compound from wastewater matrices .

- Ion-pair chromatography separates sulfonic acid derivatives from co-eluting contaminants.

- Isotope dilution mass spectrometry (e.g., using deuterated internal standards) improves quantification accuracy in complex matrices .

Advanced Question: What strategies improve the compound’s photostability for applications in light-driven reactions?

Methodological Answer:

- Encapsulation in micelles or cyclodextrins shields the diazo group from UV radiation.

- Coordination with transition metals (e.g., Cu²⁺) stabilizes the excited state.

- Modify substituents : Introduce electron-withdrawing groups (e.g., nitro) on the benzoyl ring to reduce photoreactivity .

Advanced Question: How does the compound interact with biological macromolecules in pharmacological studies?

Methodological Answer:

- Surface Plasmon Resonance (SPR) quantifies binding affinity to proteins (e.g., serum albumin).

- Molecular Docking Simulations predict interactions with enzyme active sites, focusing on sulfonic ester and diazo motifs.

- Circular Dichroism (CD) monitors conformational changes in DNA or proteins upon binding .

Advanced Question: What green chemistry principles apply to scaling up synthesis while minimizing waste?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.